Differentiation from Saturated Analog 2-Cycloheptylethanamine: Lipinski and Physicochemical Profile
For CNS drug discovery programs, the lipophilicity of a lead compound is a critical parameter. 2,4,6-Cycloheptatriene-1-ethanamine exhibits a lower predicted LogP (1.7) compared to its fully saturated analog, 2-cycloheptylethanamine, which has a higher predicted LogP of 2.6 . This 0.9 log unit difference indicates significantly lower lipophilicity for the target compound, which is often associated with better aqueous solubility and a reduced risk of off-target binding and rapid metabolic clearance. Both compounds have no violations of the Lipinski Rule of 5, but the target compound has fewer hydrogen bond donors and acceptors .
| Evidence Dimension | Predicted physicochemical and drug-likeness parameters |
|---|---|
| Target Compound Data | LogP: 1.7; H-Bond Donors: 1; H-Bond Acceptors: 1; Molar Refractivity: 44.91; Lipinski Violations: 0 |
| Comparator Or Baseline | 2-Cycloheptylethanamine. LogP: 2.6; H-Bond Donors: 1; H-Bond Acceptors: 1; Molar Refractivity: 45.39; Lipinski Violations: 0 |
| Quantified Difference | Target compound has a lower LogP by 0.9 units, indicating greater hydrophilicity, and a slightly lower molar refractivity. |
| Conditions | Computational prediction of physicochemical properties. |
Why This Matters
The lower predicted LogP for 2,4,6-Cycloheptatriene-1-ethanamine makes it a more attractive scaffold for CNS drug discovery compared to its saturated analog, as it can improve solubility and metabolic stability while maintaining favorable drug-like properties.
